molecular formula C10H6FNO2 B2442678 7-Fluoroisoquinoline-4-carboxylic acid CAS No. 1841081-40-0

7-Fluoroisoquinoline-4-carboxylic acid

Cat. No.: B2442678
CAS No.: 1841081-40-0
M. Wt: 191.161
InChI Key: PSJGOTDKKXPWDA-UHFFFAOYSA-N
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Description

7-Fluoroisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6FNO2. It belongs to the class of fluoro-substituted heterocyclic carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoroisoquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of substituted aniline, acetone, and benzaldehyde in a multi-component reaction. This reaction is typically carried out on the surface of alumina impregnated with hydrochloric acid under microwave-assisted, solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Fluoroisoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

    Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions include various quinoline derivatives, amines, and substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Fluoroisoquinoline-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Properties

IUPAC Name

7-fluoroisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJGOTDKKXPWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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